Cas no 2171908-12-4 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic acid)

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic acid structure
2171908-12-4 structure
商品名:2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic acid
CAS番号:2171908-12-4
MF:C25H26N2O5
メガワット:434.484346866608
CID:6370721
PubChem ID:165722446

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic acid
    • 2171908-12-4
    • 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}acetic acid
    • EN300-1487393
    • インチ: 1S/C25H26N2O5/c28-21(29)12-26-24(30)22-14-9-10-15(11-14)23(22)27-25(31)32-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20,22-23H,9-13H2,(H,26,30)(H,27,31)(H,28,29)
    • InChIKey: UCBPYHVDEUAQSR-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(C2CCC1C2)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)NCC(=O)O

計算された属性

  • せいみつぶんしりょう: 434.18417193g/mol
  • どういたいしつりょう: 434.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 720
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 105Ų

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1487393-1.0g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}acetic acid
2171908-12-4
1g
$0.0 2023-06-06
Enamine
EN300-1487393-500mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}acetic acid
2171908-12-4
500mg
$3233.0 2023-09-28
Enamine
EN300-1487393-50mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}acetic acid
2171908-12-4
50mg
$2829.0 2023-09-28
Enamine
EN300-1487393-250mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}acetic acid
2171908-12-4
250mg
$3099.0 2023-09-28
Enamine
EN300-1487393-10000mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}acetic acid
2171908-12-4
10000mg
$14487.0 2023-09-28
Enamine
EN300-1487393-2500mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}acetic acid
2171908-12-4
2500mg
$6602.0 2023-09-28
Enamine
EN300-1487393-1000mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}acetic acid
2171908-12-4
1000mg
$3368.0 2023-09-28
Enamine
EN300-1487393-5000mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}acetic acid
2171908-12-4
5000mg
$9769.0 2023-09-28
Enamine
EN300-1487393-100mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}acetic acid
2171908-12-4
100mg
$2963.0 2023-09-28

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic acid 関連文献

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic acidに関する追加情報

Introduction to 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic Acid (CAS No. 2171908-12-4)

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic acid, identified by its Chemical Abstracts Service (CAS) number 2171908-12-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate bicyclic structure and functional groups, which contribute to its unique chemical properties and potential biological activities. The presence of a fluoren-9-yl moiety and an amino group linked through a methoxycarbonyl bridge introduces specific reactivity and binding capabilities, making it a promising candidate for further investigation in drug discovery and therapeutic applications.

The molecular framework of 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic acid is built upon a bicyclo[2.2.1]heptane core, which is a well-known scaffold in medicinal chemistry due to its ability to mimic natural products and exhibit favorable pharmacokinetic profiles. The fluoren-9-yl substituent, derived from fluorene, is a rigid aromatic system that enhances the compound's stability and solubility, while the methoxycarbonyl group serves as a protecting group for the amino functionality, allowing for selective modifications during synthetic routes.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this compound as an inhibitor of various enzymatic targets. Studies suggest that the structural features of 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic acid may facilitate interactions with proteins involved in inflammatory pathways, making it a candidate for developing novel anti-inflammatory agents. Additionally, the compound's ability to cross the blood-brain barrier has been explored, raising interest in its potential applications in neuropharmacology.

In vitro studies have demonstrated that derivatives of this compound exhibit promising activity against certain cancer cell lines by interfering with critical signaling pathways such as MAPK and PI3K/Akt. The fluoren-9-yl moiety, in particular, has been shown to enhance binding affinity to target proteins, potentially improving drug efficacy. Furthermore, the presence of an acetic acid moiety at the terminal position suggests possible interactions with carboxylic acid-binding sites in enzymes, further expanding its therapeutic potential.

The synthesis of CAS No. 2171908-12-4 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the bicyclo[2.2.1]heptane core through intramolecular cyclization, followed by functionalization with the fluoren-9-ylmethyl ester group via nucleophilic substitution or condensation reactions. The introduction of the amino group through a protecting group strategy ensures that subsequent modifications do not affect sensitive functionalities within the molecule.

Recent research has also explored the role of this compound in modulating immune responses by targeting specific cytokine pathways. Preclinical data indicate that derivatives of CAS No. 2171908-12-4 may have immunomodulatory effects, making them relevant for treating autoimmune diseases or enhancing vaccine efficacy. The structural versatility of this compound allows for further derivatization, enabling researchers to fine-tune its pharmacological properties for specific therapeutic needs.

The development of novel pharmaceuticals often relies on understanding how molecular structure influences biological activity. In the case of CAS No. 2171908-12-4, computational studies using molecular dynamics simulations have provided insights into how different functional groups contribute to binding affinity and specificity. These insights are crucial for designing next-generation drugs with improved pharmacokinetic profiles and reduced side effects.

The potential applications of this compound extend beyond oncology and immunology into other therapeutic areas such as neurodegenerative diseases and infectious disorders. Researchers are investigating how modifications to the fluoren-9-yl or amino portions of the molecule can enhance its ability to interact with specific disease-related targets. This iterative approach to drug design underscores the importance of having versatile molecular scaffolds like CAS No. 2171908-12-4 as starting points for innovation.

As interest in targeted therapies grows, compounds like CAS No. 2171908-12-4 are becoming increasingly valuable tools for researchers seeking to develop precision medicine solutions. The combination of structural complexity and functional diversity makes this molecule a rich area for exploration in synthetic chemistry and pharmacology alike.

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